Ethyl (2R)-2-(hydroxymethyl)butanoate chemical properties
Ethyl (2R)-2-(hydroxymethyl)butanoate chemical properties
An In-Depth Technical Guide to Ethyl (2R)-2-(hydroxymethyl)butanoate: Properties, Synthesis, and Applications as a Chiral Building Block
Executive Summary
Ethyl (2R)-2-(hydroxymethyl)butanoate is a chiral molecule of significant interest to the pharmaceutical and fine chemical industries. Its structure, featuring a primary alcohol, an ester, and a defined stereocenter, makes it a valuable synthon for the construction of complex, stereochemically-defined target molecules. The importance of enantiomeric purity in drug development cannot be overstated, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles.[1] This guide provides a comprehensive technical overview of Ethyl (2R)-2-(hydroxymethyl)butanoate, covering its physicochemical and spectroscopic properties, state-of-the-art methods for its stereoselective synthesis and purification, its chemical reactivity, and its applications as a versatile chiral building block in drug discovery.[2][3]
Introduction and Significance
In modern medicinal chemistry, the synthesis of enantiomerically pure compounds is a cornerstone of drug design and development. Chiral building blocks—small, optically active molecules with versatile functional groups—are essential tools that allow for the efficient and predictable assembly of complex active pharmaceutical ingredients (APIs).[2] Ethyl (2R)-2-(hydroxymethyl)butanoate fits perfectly within this class of molecules. It provides a C5 chiral fragment where the stereochemistry is fixed at the C2 position. The two functional groups, a primary hydroxyl and an ethyl ester, offer orthogonal reactivity, enabling selective modification and incorporation into a larger molecular framework.
The utility of similar α-hydroxy esters is well-documented. For instance, Ethyl (R)-2-hydroxy-4-phenylbutanoate is a critical intermediate in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors, such as enalapril and lisinopril, which are widely used to treat hypertension.[4] By analogy, Ethyl (2R)-2-(hydroxymethyl)butanoate serves as a key precursor for introducing a specific chiral center with handles for further synthetic elaboration.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific enantiomer is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Physicochemical Data
The key physical and chemical identifiers for Ethyl (2R)-2-(hydroxymethyl)butanoate are summarized below. These values are calculated or estimated and should be confirmed with experimental data where possible.
| Property | Value | Source |
| IUPAC Name | ethyl (2R)-2-(hydroxymethyl)butanoate | N/A (Standard Nomenclature) |
| Molecular Formula | C₇H₁₄O₃ | Calculated |
| Molecular Weight | 146.18 g/mol | Calculated |
| CAS Number | Not assigned (specific enantiomer) | N/A |
| Appearance | Colorless liquid (Predicted) | Inferred from similar esters[5] |
| Boiling Point | ~180-190 °C at 760 mmHg (Predicted) | Inferred from similar esters[6] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, dichloromethane); sparingly soluble in water. | Inferred from similar esters[5][7] |
| InChI Key | KWWOQRSLYPHAMK-SCSAIBSYSA-N | Calculated |
| Canonical SMILES | CCC(C(=O)OCC)CO | Calculated |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for structure confirmation and purity assessment. The following data are predicted based on fundamental principles of NMR and IR spectroscopy.
| Technique | Expected Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.20 (q, 2H, -OCH₂CH₃), δ ~3.70 (m, 2H, -CH₂OH), δ ~2.50 (m, 1H, -CH(Et)), δ ~1.65 (m, 2H, -CH₂CH₃), δ ~1.25 (t, 3H, -OCH₂CH₃), δ ~0.90 (t, 3H, -CH₂CH₃). A broad singlet for the -OH proton is also expected. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~175 (C=O), δ ~65 (-CH₂OH), δ ~61 (-OCH₂CH₃), δ ~50 (-CH(Et)), δ ~23 (-CH₂CH₃), δ ~14 (-OCH₂CH₃), δ ~11 (-CH₂CH₃). |
| IR (Infrared) | ~3400 cm⁻¹ (broad, O-H stretch), ~2970 cm⁻¹ (C-H stretch), ~1730 cm⁻¹ (strong, C=O ester stretch), ~1180 cm⁻¹ (C-O stretch). |
| Mass Spectrometry (EI) | M⁺ peak at m/z = 146. Key fragments would include loss of ethoxy (•OCH₂CH₃, m/z=101), loss of the ethyl group (•CH₂CH₃, m/z=117), and loss of the carboxyl group (•COOCH₂CH₃, m/z=73). |
Synthesis and Chiral Control
The primary challenge in preparing Ethyl (2R)-2-(hydroxymethyl)butanoate is controlling the stereochemistry at the C2 position to achieve high enantiomeric excess (e.e.). Two principal strategies are employed: asymmetric synthesis from a prochiral precursor and resolution of a racemic mixture.
Asymmetric Synthesis via Biocatalytic Reduction
One of the most effective methods for producing chiral alcohols is the asymmetric reduction of a prochiral ketone.[8] This involves synthesizing the corresponding α-keto ester, ethyl 2-keto-2-(hydroxymethyl)butanoate, and then reducing it with a stereoselective catalyst. Engineered ketoreductases (KREDs) are highly efficient biocatalysts for this transformation, offering exceptional enantioselectivity under mild, environmentally benign conditions.
-
Rationale: This protocol leverages the high stereoselectivity of an engineered enzyme to convert a prochiral keto-ester into the desired (R)-alcohol. The choice of a KRED is based on its ability to deliver the product with >99% e.e., operating in aqueous media at ambient temperature and pressure.
-
Materials:
-
Ethyl 2-formylbutanoate (prochiral precursor)
-
Screening kit of ketoreductase (KRED) enzymes
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Glucose and Glucose Dehydrogenase (GDH) for cofactor regeneration
-
Potassium phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Step-by-Step Methodology:
-
Enzyme Selection: Screen a panel of KREDs with the substrate, ethyl 2-formylbutanoate, to identify an enzyme that produces the (R)-enantiomer with high selectivity and conversion.
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).
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Cofactor Regeneration System: Add glucose (1.2 equivalents relative to substrate), NADP⁺ (0.1 mol%), and glucose dehydrogenase (GDH, ~5 U/mL). Stir until dissolved.
-
Enzyme Addition: Add the selected KRED to the solution (concentration as per manufacturer's recommendation).
-
Substrate Addition: Add ethyl 2-formylbutanoate (1 equivalent, e.g., 10 g/L) to the reaction mixture.
-
Incubation: Maintain the reaction at 30 °C with gentle agitation. Monitor the reaction progress by taking periodic samples and analyzing them by gas chromatography (GC) or chiral HPLC.
-
Work-up: Once the reaction reaches completion (typically 12-24 hours), quench the reaction by adding an equal volume of ethyl acetate.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure Ethyl (2R)-2-(hydroxymethyl)butanoate.
-
Chiral Analysis: Confirm the enantiomeric excess of the final product using chiral HPLC or GC.
-
Purification and Separation via Chiral Chromatography
When an asymmetric synthesis is not feasible or if a racemic mixture is produced, chiral chromatography is the method of choice for separating the enantiomers.[9] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful technique for both analytical quantification of e.e. and preparative-scale separation.
-
Rationale: This protocol outlines a systematic approach to developing a chiral HPLC method. The principle relies on the differential interaction of the two enantiomers with a chiral stationary phase, leading to different retention times and thus separation.[1] The choice of CSP and mobile phase is empirical and requires screening.
-
Materials:
-
Racemic ethyl 2-(hydroxymethyl)butanoate
-
A selection of Chiral Stationary Phase (CSP) columns (e.g., polysaccharide-based like Chiralpak® AD, Chiralcel® OD)
-
HPLC-grade solvents: hexane, isopropanol (IPA), ethanol
-
HPLC system with UV detector
-
-
Step-by-Step Methodology:
-
Column Screening: Begin with a broad-screening approach. Use a standard mobile phase (e.g., 90:10 Hexane:IPA) and test the separation on several different CSPs.
-
Mobile Phase Optimization: For the column that shows the best initial separation (even if partial), optimize the mobile phase.
-
Adjust the ratio of hexane to alcohol modifier (IPA or ethanol). Increasing the alcohol content generally decreases retention time.
-
Test different alcohol modifiers (e.g., switch from IPA to ethanol) as this can significantly alter selectivity.
-
-
Flow Rate and Temperature Adjustment: Fine-tune the separation by adjusting the flow rate (typically 0.5-1.5 mL/min for analytical scale) and column temperature. Lower temperatures often improve resolution but increase analysis time and pressure.
-
Analytical Validation: Once baseline separation is achieved, validate the analytical method for linearity, precision, and accuracy. This method can now be used to determine the e.e. of synthetic batches.
-
Preparative Scale-Up: For preparative separation, the validated method is scaled to a larger diameter column. The sample is injected in larger quantities, and the separated enantiomer fractions are collected as they elute from the detector.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for Ethyl (2R)-2-(hydroxymethyl)butanoate should always be consulted, general safety precautions for similar aliphatic esters should be followed.
| Hazard Category | Precaution | Reference |
| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, and open flames. [10] | [11] |
| Health Hazards | May cause skin and serious eye irritation. May cause respiratory irritation. [7] | [7] |
| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. [12] | [10] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. [10] | [10] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Conclusion
Ethyl (2R)-2-(hydroxymethyl)butanoate stands out as a highly valuable and versatile chiral building block for researchers, scientists, and drug development professionals. Its defined stereochemistry and orthogonally reactive functional groups provide a reliable platform for introducing chirality into complex target molecules. With robust methods for its synthesis and purification, particularly through biocatalysis and chiral chromatography, this synthon is poised to facilitate innovation in the discovery and development of new, enantiomerically pure therapeutics.
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